An In-depth Technical Guide to 17(R)-Resolvin D1-d5: Structure, Properties, and Biological Significance
An In-depth Technical Guide to 17(R)-Resolvin D1-d5: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
17(R)-Resolvin D1 (17(R)-RvD1), also known as Aspirin-Triggered Resolvin D1 (AT-RvD1), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is a potent anti-inflammatory and pro-resolution agent that actively orchestrates the return to tissue homeostasis following an inflammatory response. Its deuterated analog, 17(R)-Resolvin D1-d5 (17(R)-RvD1-d5), serves as a critical internal standard for precise quantification in complex biological matrices via mass spectrometry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and mechanisms of action of 17(R)-RvD1-d5 and its non-deuterated parent compound, with a focus on its signaling pathways and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
17(R)-Resolvin D1-d5 is an isotopically labeled form of 17(R)-Resolvin D1, where five hydrogen atoms on the terminal end of the molecule have been replaced by deuterium. This substitution increases the molecular weight, allowing it to be distinguished from the endogenous analyte in mass spectrometry assays while maintaining nearly identical chemical and physical behavior.[1][2] This makes it the gold standard for accurate quantification in pharmacokinetic and metabolomic studies.[1][2]
The key properties of 17(R)-Resolvin D1-d5 and its parent compound are summarized below.
Table 1: Physicochemical Properties of 17(R)-Resolvin D1-d5
| Property | 17(R)-Resolvin D1-d5 | Reference(s) |
| Formal Name | 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21,22,22,22-d5 docosahexaenoic acid | [3] |
| Synonyms | Aspirin-triggered Resolvin D1-d5, 17-epi-Resolvin D1-d5, AT-RvD1-d5 | [3][4] |
| Molecular Formula | C₂₂H₂₇D₅O₅ | [3][4] |
| Formula Weight | 381.5 g/mol | [3][4] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [3][4] |
| Formulation | Typically supplied as a solution in ethanol (e.g., 100 µg/ml) | [3] |
| Solubility (mg/ml) | DMF: ~50 mg/ml; Ethanol: ~50 mg/ml; PBS (pH 7.2): ~0.05 mg/ml | [3] |
| UV max (λmax) | 289, 302, 316 nm | [3] |
| Storage Temperature | -80°C | [3] |
| Stability | ≥ 1 year at -80°C | [3] |
Table 2: Physicochemical Properties of 17(R)-Resolvin D1 (Non-deuterated)
| Property | 17(R)-Resolvin D1 (AT-RvD1) | Reference(s) |
| Formal Name | 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid | [5] |
| Synonyms | Aspirin-triggered Resolvin D1, 17-epi-Resolvin D1, AT-RvD1 | [5] |
| Molecular Formula | C₂₂H₃₂O₅ | [5] |
| Formula Weight | 376.5 g/mol | [5] |
| CAS Number | 528583-91-7 | [5] |
Biosynthesis of 17(R)-Resolvin D1 (AT-RvD1)
The biosynthesis of 17(R)-RvD1 is a transcellular process initiated by the unique action of aspirin. Aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme, which alters its catalytic activity. Instead of producing prostaglandins, the aspirin-acetylated COX-2 oxygenates DHA at the C-17 position to stereoselectively form 17(R)-hydroxydocosahexaenoic acid (17R-HDHA).[6][7] This intermediate is then rapidly converted by the 5-lipoxygenase (5-LOX) enzyme, typically in adjacent leukocytes like neutrophils, to generate 17(R)-RvD1.[3][6][7] This pathway is distinct from the biosynthesis of the endogenous epimer, 17(S)-Resolvin D1, which is initiated by a 15-lipoxygenase enzyme.[3]
Biological Activity and Signaling Pathways
17(R)-RvD1, like its 17(S) epimer, is a potent regulator of inflammation. Its actions are mediated through specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 (Lipoxin A₄ Receptor/Formyl Peptide Receptor 2) and GPR32.[8][9][10] Binding to these receptors on immune cells, such as neutrophils and macrophages, initiates a cascade of intracellular signals that collectively dampen pro-inflammatory pathways and promote pro-resolving functions.
Key biological activities include:
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Inhibition of Neutrophil Infiltration : It potently stops neutrophil chemotaxis and transendothelial migration, key early events in acute inflammation.[11][12]
-
Stimulation of Macrophage Phagocytosis : It enhances the capacity of macrophages to clear apoptotic cells, microbes, and cellular debris, a process known as efferocytosis, which is crucial for resolution.[13]
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Suppression of Pro-inflammatory Cytokines : It reduces the production of inflammatory mediators like IL-1β and IL-8.[14]
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Enhanced Stability : A key feature of 17(R)-RvD1 is its resistance to rapid metabolic inactivation by eicosanoid oxidoreductases, prolonging its pro-resolving actions compared to 17(S)-RvD1.[5][12]
Pro-Resolving Signaling via GPR32 and ALX/FPR2
Upon binding to GPR32 and ALX/FPR2 on macrophages, 17(R)-RvD1 triggers signaling cascades that shift the cell's phenotype from pro-inflammatory to pro-resolving. This involves inhibiting the canonical NF-κB pathway, which is a master regulator of inflammatory gene expression, and promoting pathways that enhance phagocytic capacity.[14][15]
References
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- 3. caymanchem.com [caymanchem.com]
- 4. 17(R)-Resolvin D1-d5 - Cayman Chemical [bioscience.co.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. Resolvin D1 activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. biorxiv.org [biorxiv.org]
- 11. caymanchem.com [caymanchem.com]
- 12. rawdatalibrary.net [rawdatalibrary.net]
- 13. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Functions of resolvin D1-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
